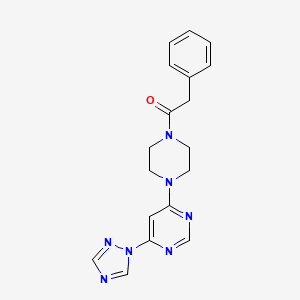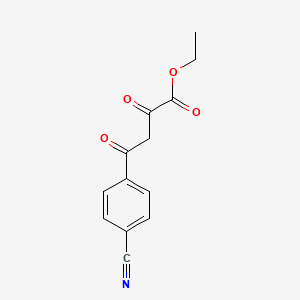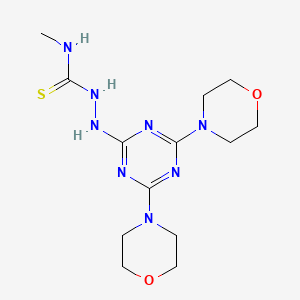
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of indane-1,3-dione, which is a unique group of compounds that have attracted the attention of organic chemists and biologists due to their characteristic features . Indane-1,3-dione and its derivatives, including the compound , are associated with diverse pharmacological activities such as anticoagulant, analgesic, anti-inflammatory, anticancer, antibacterial, antifungal, and psychopharmacological activities .
Synthesis Analysis
The compound can be synthesized from pyrimidine derivatives of indane dione . The structures of new compounds are confirmed by Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR) and Mass spectral data .Molecular Structure Analysis
The molecular structure of this compound includes an indane-1,3-dione core, which is a 1,3-dicarbonyl compound that offers a wide scope of studies in theoretical organic chemistry, particularly on the basis of tautomerism and dual reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Synthesis Approaches : Early research described the synthesis of related compounds, emphasizing methodologies for nitration of cyclic β-diketones, including indane-1,3-dione. These studies lay foundational knowledge for the chemical manipulation and synthesis of complex diones, showcasing the versatility of indane-1,3-dione derivatives in chemical synthesis (Э. Гудриниеце & Г. Ванаг, 1964).
Chemical Properties and Reactivity : Further investigations into the reactivity and chemical properties of indane-1,3-dione derivatives have been conducted. For example, studies on the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring or heterocycle demonstrate the compound's potential in medicinal chemistry (D. Leblois et al., 1987).
Potential Applications
Material Science : Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems related to the nitrophenylamino-thiophene derivatives showcases the significance of molecular conformation in the color and thermodynamic properties of crystals. This has implications for materials science, particularly in the design of materials with specific optical or thermal properties (Lian Yu et al., 2000).
Organic Synthesis and Catalysis : Studies on the synthesis of N-confused porphyrin derivatives by reacting with the 3-C position of N-confused porphyrin highlight the compound's role in catalyzing the formation of complex organic structures, indicating its potential in organic synthesis and catalysis (Xiaofang Li et al., 2011).
Biological and Pharmaceutical Research : The exploration of substituted thiophenyl derivatives of indane-1,3-dione for their biological activities, including anticoagulant and anti-inflammatory effects, points towards the compound's applicability in the development of new pharmaceutical agents (D. Giles et al., 2007).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDQBVLTPOUJH-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)
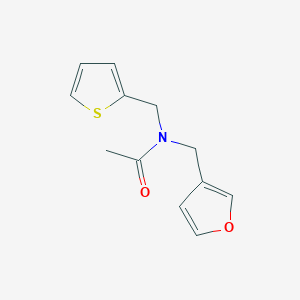
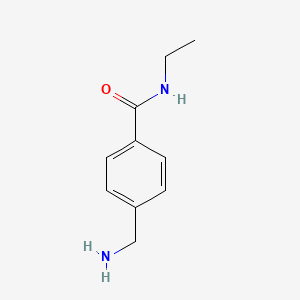

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)
